molecular formula C19H16N2O2S B2751398 N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 2034415-02-4

N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2751398
CAS No.: 2034415-02-4
M. Wt: 336.41
InChI Key: VKNGQKAYXRXMRA-UHFFFAOYSA-N
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Description

“N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains benzofuran and thiazole moieties . Benzofuran is a heterocyclic compound, which is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Thiazole is also a heterocyclic compound and is a parent material for various chemical compounds .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound with a five-membered ring containing one oxygen and one sulfur atom . Thiazole is a heterocyclic compound with a five-membered ring containing one sulfur and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrated significant in-vitro antibacterial activity against pathogenic microorganisms, including E. coli, P. vulgaris, S. typhi, and S. aureus, when compared to Chloramphenicol (Idrees et al., 2019). Similarly, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their potential as corrosion inhibitors. Two specific derivatives, BTC 6 T and BTC 8 T, showed exceptional inhibition efficiency against steel corrosion in a 1 M HCl solution, outperforming previously reported inhibitors from the benzothiazole family (Hu et al., 2016). These compounds can adsorb onto surfaces through both physical and chemical means, providing extra stability and higher inhibition efficiencies.

Pharmacological Potential

Research into benzothiazole derivatives has revealed their potential in various pharmacological applications. For example, synthesis and in vivo studies on biphenyl benzothiazole-2-carboxamide derivatives showed promising diuretic activity, highlighting their potential utility in medical treatments (Yar & Ansari, 2009). Another study focused on the synthesis and cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors, identifying compounds with moderate to excellent potency against cancer cell lines, suggesting their role as targeted cancer therapies (Zhang et al., 2017).

Future Directions

Benzofuran and thiazole derivatives have shown potential in various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the design and development of new compounds related to these scaffolds could be a promising direction for future research.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(19-21-15-8-2-4-10-17(15)24-19)20-11-5-7-14-12-13-6-1-3-9-16(13)23-14/h1-4,6,8-10,12H,5,7,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNGQKAYXRXMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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